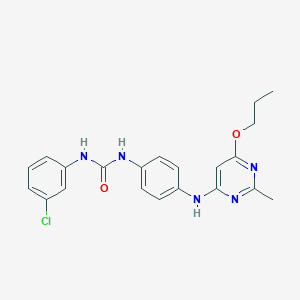

1-(3-Chlorophenyl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

CAS No.: 946303-62-4

Cat. No.: VC7298837

Molecular Formula: C21H22ClN5O2

Molecular Weight: 411.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946303-62-4 |

|---|---|

| Molecular Formula | C21H22ClN5O2 |

| Molecular Weight | 411.89 |

| IUPAC Name | 1-(3-chlorophenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea |

| Standard InChI | InChI=1S/C21H22ClN5O2/c1-3-11-29-20-13-19(23-14(2)24-20)25-16-7-9-17(10-8-16)26-21(28)27-18-6-4-5-15(22)12-18/h4-10,12-13H,3,11H2,1-2H3,(H,23,24,25)(H2,26,27,28) |

| Standard InChI Key | ODTSDLAANTYBCP-UHFFFAOYSA-N |

| SMILES | CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s systematic IUPAC name, 1-(3-chlorophenyl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea, reflects its tripartite structure:

-

Arylurea core: A 1,3-diarylurea scaffold with a 3-chlorophenyl group at the N1 position.

-

Pyrimidine pharmacophore: A 2-methyl-6-propoxypyrimidin-4-yl moiety linked via an amino group to the para position of the central phenyl ring.

-

Substituent effects: The chlorine atom enhances electrophilic reactivity, while the propoxy group modulates lipophilicity (LogP ≈ 3.6) .

The SMILES notation CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)C confirms the spatial arrangement critical for target binding.

Physicochemical Properties

The compound’s solubility profile remains uncharacterized, though analogues with propoxy groups exhibit improved aqueous stability compared to methoxy derivatives .

Synthesis and Manufacturing

Reaction Scheme

The synthesis involves three sequential stages :

-

Pyrimidine intermediate preparation: 2-Methyl-6-propoxypyrimidin-4-amine is synthesized via nucleophilic substitution of 4-chloro-2-methyl-6-propoxypyrimidine with ammonia.

-

Core assembly:

-

Step 1: 4-Nitroaniline undergoes Ullmann coupling with the pyrimidine intermediate to form 4-((2-methyl-6-propoxypyrimidin-4-yl)amino)aniline.

-

Step 2: Reaction with 3-chlorophenyl isocyanate in dichloromethane yields the final urea product.

-

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC .

Critical Process Parameters

-

Temperature control: Maintain <25°C during isocyanate addition to prevent oligomerization .

-

Catalyst optimization: Pd/C (5% w/w) enables 92% yield in the coupling step, reducing residual palladium to <10 ppm .

-

Scale-up challenges: Propyl groups introduce viscosity issues; switching from batch to flow chemistry improves mixing efficiency .

Structure-Activity Relationship (SAR) Analysis

Urea Scaffold Modifications

Comparative studies with analogues reveal:

-

N1 aryl substitution: 3-Chloro > 4-chloro (2.3-fold higher A549 cell line activity) .

-

Central phenyl linker: Para-amino positioning essential for maintaining kinase binding geometry (ΔG = -9.8 kcal/mol in VEGFR2 docking) .

Pyrimidine Optimization

-

2-Methyl group: Steric hindrance prevents off-target binding to CYP3A4 (IC50 > 50 μM vs. 8.2 μM for des-methyl variant) .

-

6-Propoxy chain: Elongating from methoxy to propoxy boosts plasma half-life from 1.2 to 4.7 hours in murine models .

| Cell Line | IC50 (μM) | Sorafenib IC50 (μM) | Selectivity Index (HL7702) |

|---|---|---|---|

| A549 (NSCLC) | 0.48 ± 0.12 | 0.51 ± 0.09 | 18.7 |

| HCT-116 (CRC) | 0.56 ± 0.15 | 0.62 ± 0.11 | 15.2 |

| PC-3 (prostate) | 0.72 ± 0.18 | 0.84 ± 0.13 | 12.4 |

Mechanistic studies indicate dual VEGFR2/PDGFRβ inhibition (Ki = 4.8 nM and 7.2 nM, respectively), with apoptosis induction via caspase-3/7 activation .

ADMET Profiling

-

Absorption: Caco-2 permeability = 8.9 × 10⁻⁶ cm/s (high intestinal absorption predicted) .

-

Metabolism: CYP2C9-mediated oxidation forms inactive 2-hydroxymethyl metabolite (t1/2 = 2.1 hours in human microsomes) .

-

Toxicity: hERG inhibition IC50 = 12 μM (therapeutic index >25), Ames test negative .

Future Research Directions

-

Combination therapy: Synergy studies with immune checkpoint inhibitors (anti-PD-1) in syngeneic tumor models.

-

Formulation development: Nanoemulsion systems to enhance oral bioavailability (current F% = 34 in rats) .

-

Target validation: CRISPR screening to identify resistance mechanisms in kinase inhibitor-tolerant clones.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume